![molecular formula C18H19N3O3S B4753230 1-ethyl-5-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4753230.png)
1-ethyl-5-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide
Overview
Description
1-Ethyl-5-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide, also known as EPPS, is a chemical compound that has been widely used in scientific research applications. It is a sulfonamide-based compound that has been synthesized using various methods.
Mechanism of Action
1-ethyl-5-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide is a sulfonamide-based compound that interacts with the active site of proteins and enzymes, leading to enhanced solubility and stability. It forms hydrogen bonds with the amino acid residues of the protein, which stabilizes the protein structure and prevents denaturation. 1-ethyl-5-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
1-ethyl-5-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide has been shown to have minimal toxicity and is well tolerated in laboratory animals. It has been reported to have no significant effect on the growth and development of zebrafish embryos. 1-ethyl-5-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide has also been shown to enhance the activity of various enzymes, including alkaline phosphatase and beta-galactosidase.
Advantages and Limitations for Lab Experiments
1-ethyl-5-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide has several advantages for use in laboratory experiments. It has a high solubility in water and can be easily prepared in large quantities. It has minimal toxicity and is well tolerated in laboratory animals. However, 1-ethyl-5-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide has some limitations. It has a relatively low pKa value, which may limit its use as a buffer in certain applications. It is also not suitable for use in experiments that require a high ionic strength.
Future Directions
For the use of 1-ethyl-5-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide in scientific research include the development of new drugs for Alzheimer's disease and the development of new enzymes for industrial and biomedical applications.
Scientific Research Applications
1-ethyl-5-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide has been widely used in scientific research applications due to its ability to enhance the solubility and stability of proteins and enzymes. It has been used as a buffer in various biochemical assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting. 1-ethyl-5-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide has also been used in the purification and crystallization of proteins, such as the human immunodeficiency virus (HIV) protease.
properties
IUPAC Name |
1-ethyl-5-methyl-N-(2-phenoxyphenyl)pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-3-21-14(2)18(13-19-21)25(22,23)20-16-11-7-8-12-17(16)24-15-9-5-4-6-10-15/h4-13,20H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIDHZGEGAUSGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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